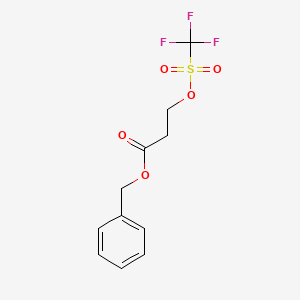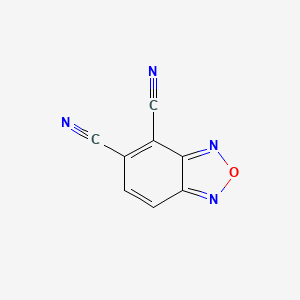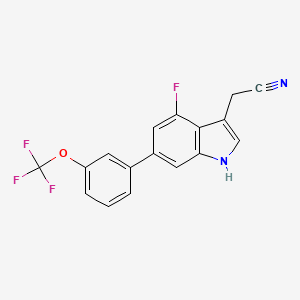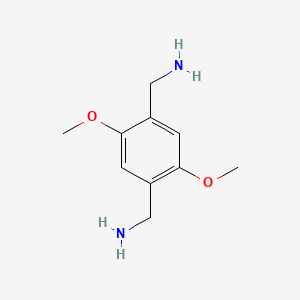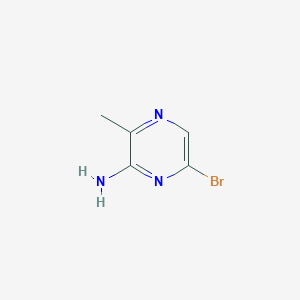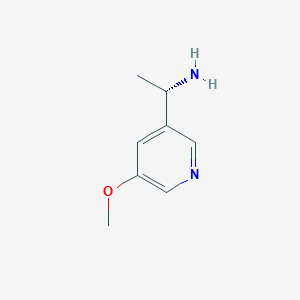
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine is a chiral compound with a pyridine ring substituted with a methoxy group at the 5-position and an ethanamine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-methoxypyridine.
Substitution Reaction: The 5-methoxypyridine undergoes a substitution reaction with an appropriate chiral amine to introduce the ethanamine group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
N-oxides: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Pyridines: From substitution reactions.
科学的研究の応用
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, leading to its observed biological activity.
類似化合物との比較
Similar Compounds
®-1-(5-methoxypyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(5-methoxypyridin-3-yl)ethan-1-amine: The racemic mixture of the compound.
1-(5-methoxypyridin-3-yl)propan-1-amine: A structurally similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and racemic mixture.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(1S)-1-(5-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-8(11-2)5-10-4-7/h3-6H,9H2,1-2H3/t6-/m0/s1 |
InChIキー |
QOYFXTOTRSOBBT-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC(=CN=C1)OC)N |
正規SMILES |
CC(C1=CC(=CN=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


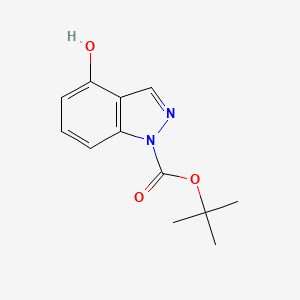
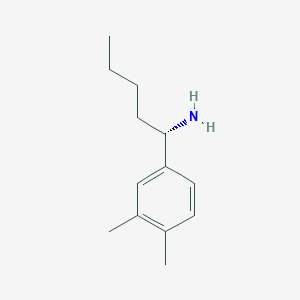
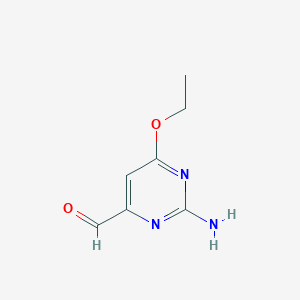
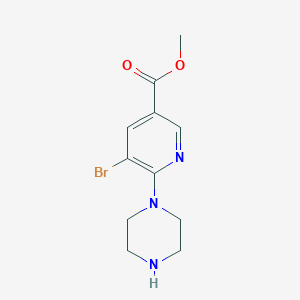
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
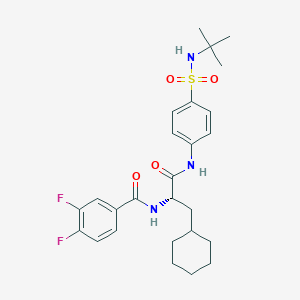
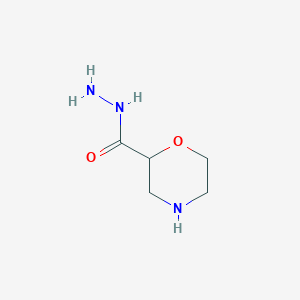
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
